molecular formula C13H17NO3 B281797 N-(1-hydroxy-5-methoxy-1,2,3,4-tetrahydro-2-naphthalenyl)acetamide

N-(1-hydroxy-5-methoxy-1,2,3,4-tetrahydro-2-naphthalenyl)acetamide

Cat. No. B281797
M. Wt: 235.28 g/mol
InChI Key: VNUKQSNBISETIU-DGCLKSJQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-hydroxy-5-methoxy-1,2,3,4-tetrahydro-2-naphthalenyl)acetamide, also known as HMTA, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. HMTA is a derivative of the natural compound, tetrahydrocannabinol (THC), found in the cannabis plant. However, HMTA does not possess the psychoactive effects associated with THC, making it a promising candidate for medicinal use.

Mechanism of Action

The mechanism of action of N-(1-hydroxy-5-methoxy-1,2,3,4-tetrahydro-2-naphthalenyl)acetamide is not fully understood, but it is believed to act through multiple pathways. N-(1-hydroxy-5-methoxy-1,2,3,4-tetrahydro-2-naphthalenyl)acetamide has been shown to inhibit the activity of certain enzymes involved in cancer cell growth and to modulate the activity of certain receptors in the brain.
Biochemical and Physiological Effects:
N-(1-hydroxy-5-methoxy-1,2,3,4-tetrahydro-2-naphthalenyl)acetamide has been shown to have a variety of biochemical and physiological effects. In cancer cells, N-(1-hydroxy-5-methoxy-1,2,3,4-tetrahydro-2-naphthalenyl)acetamide has been shown to inhibit the activity of certain enzymes involved in cell division and to induce apoptosis. In the brain, N-(1-hydroxy-5-methoxy-1,2,3,4-tetrahydro-2-naphthalenyl)acetamide has been shown to modulate the activity of certain receptors involved in pain perception and mood regulation.

Advantages and Limitations for Lab Experiments

One advantage of using N-(1-hydroxy-5-methoxy-1,2,3,4-tetrahydro-2-naphthalenyl)acetamide in lab experiments is that it is a synthetic compound, which means that it can be easily synthesized and purified. However, one limitation of using N-(1-hydroxy-5-methoxy-1,2,3,4-tetrahydro-2-naphthalenyl)acetamide in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to design experiments that specifically target its effects.

Future Directions

There are several future directions for research on N-(1-hydroxy-5-methoxy-1,2,3,4-tetrahydro-2-naphthalenyl)acetamide. One direction is to further investigate its potential therapeutic applications in the treatment of cancer and neurodegenerative diseases. Another direction is to better understand its mechanism of action and to design experiments that specifically target its effects. Additionally, research could be conducted to investigate the potential side effects of N-(1-hydroxy-5-methoxy-1,2,3,4-tetrahydro-2-naphthalenyl)acetamide and to develop methods for minimizing these effects.

Synthesis Methods

N-(1-hydroxy-5-methoxy-1,2,3,4-tetrahydro-2-naphthalenyl)acetamide is synthesized through a multi-step process involving the reaction of various chemical reagents. The first step involves the reaction of 2-naphthol with acetic anhydride to form 2-acetoxy-1-naphthol. This compound is then reacted with sodium borohydride to form 1,2,3,4-tetrahydro-2-naphthol. Finally, N-(1-hydroxy-5-methoxy-1,2,3,4-tetrahydro-2-naphthalenyl)acetamide is synthesized by reacting 1,2,3,4-tetrahydro-2-naphthol with N-hydroxysuccinimide and acetic anhydride.

Scientific Research Applications

N-(1-hydroxy-5-methoxy-1,2,3,4-tetrahydro-2-naphthalenyl)acetamide has been studied for its potential therapeutic applications in various fields of scientific research. One of the most promising applications of N-(1-hydroxy-5-methoxy-1,2,3,4-tetrahydro-2-naphthalenyl)acetamide is in the treatment of cancer. Studies have shown that N-(1-hydroxy-5-methoxy-1,2,3,4-tetrahydro-2-naphthalenyl)acetamide can inhibit the growth of cancer cells and induce apoptosis, or programmed cell death, in cancer cells. N-(1-hydroxy-5-methoxy-1,2,3,4-tetrahydro-2-naphthalenyl)acetamide has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

Molecular Formula

C13H17NO3

Molecular Weight

235.28 g/mol

IUPAC Name

N-[(1R,2R)-1-hydroxy-5-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl]acetamide

InChI

InChI=1S/C13H17NO3/c1-8(15)14-11-7-6-9-10(13(11)16)4-3-5-12(9)17-2/h3-5,11,13,16H,6-7H2,1-2H3,(H,14,15)/t11-,13-/m1/s1

InChI Key

VNUKQSNBISETIU-DGCLKSJQSA-N

Isomeric SMILES

CC(=O)N[C@@H]1CCC2=C([C@H]1O)C=CC=C2OC

SMILES

CC(=O)NC1CCC2=C(C1O)C=CC=C2OC

Canonical SMILES

CC(=O)NC1CCC2=C(C1O)C=CC=C2OC

Origin of Product

United States

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